![molecular formula C11H9LiN2O3 B13498830 lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate](/img/structure/B13498830.png)
lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate is a complex organic compound that features an indole ring system. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound combines the properties of lithium salts with the biological activity of indole derivatives, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate typically involves the reaction of indole derivatives with lithium salts under controlled conditions. . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale metalation reactions using lithium reagents, followed by purification steps to isolate the desired product. The process must be carefully controlled to ensure high yield and purity, often involving advanced techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to maintain the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indole derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The lithium ion may also play a role in stabilizing the compound and enhancing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Lithium carbonate: A common lithium salt used in the treatment of bipolar disorder.
Carbamazepine: An anticonvulsant drug with a carbamoyl group.
Uniqueness
Lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate is unique in combining the properties of lithium salts with the biological activity of indole derivatives. This combination allows for a wide range of applications and potential therapeutic effects, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C11H9LiN2O3 |
|---|---|
Poids moléculaire |
224.2 g/mol |
Nom IUPAC |
lithium;2-(1H-indol-2-ylmethylamino)-2-oxoacetate |
InChI |
InChI=1S/C11H10N2O3.Li/c14-10(11(15)16)12-6-8-5-7-3-1-2-4-9(7)13-8;/h1-5,13H,6H2,(H,12,14)(H,15,16);/q;+1/p-1 |
Clé InChI |
UYEMLLZNCKHZHX-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CC=C2C(=C1)C=C(N2)CNC(=O)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate](/img/structure/B13498758.png)
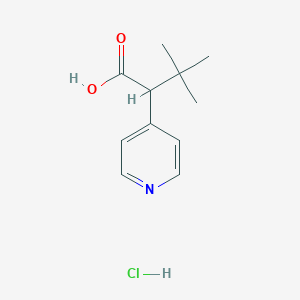
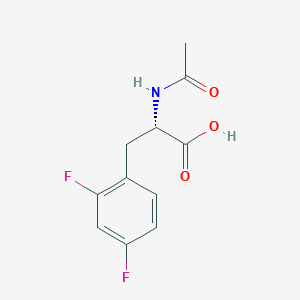

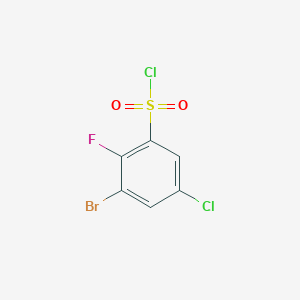

![4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B13498789.png)

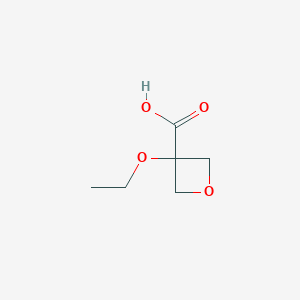
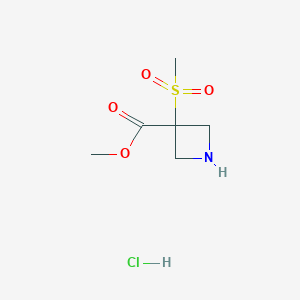
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoicacid](/img/structure/B13498816.png)
![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B13498819.png)
![4-Methyl-2-[3-[(1-methylethyl)nitrosoamino]-1-phenylpropyl]phenol](/img/structure/B13498835.png)

